4-Cinnamylpiperidine
Description
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSFBKWVUYOERR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamylpiperidine typically involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Cinnamylpiperidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Electrochemical and Photocatalytic Reactions
The cinnamyl group participates in photoinduced isomerization and radical-mediated processes :
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Photocatalyzed isomerization of cinnamyl chlorides using [Ir(ppy)₃] yields strained cyclopropanes with high diastereoselectivity (dr >20:1) .
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Single-electron transfer (SET) reactions with N-amidopyridinium salts generate alkyl/acyl radicals for C4-functionalization under visible light .
Elimination and Substitution Reactions
The piperidine nitrogen and cinnamyl allylic positions are reactive sites:
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E2 elimination of β-hydrogens in allylic systems forms conjugated dienes or styrenes under basic conditions .
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Nucleophilic substitution at the allylic chloride (e.g., SN2 displacement) facilitates cross-coupling with Grignard reagents or organozinc species .
Biological Activity and Structural Modifications
4-Cinnamylpiperidine derivatives exhibit pharmacological relevance, driving studies on functionalization:
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Neddylation inhibition : Compound 4g (a cinnamyl piperidine derivative) suppresses tumor growth by blocking cullin neddylation (IC₅₀: <1 µM) .
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Antimicrobial activity : Introducing electron-withdrawing groups (e.g., Cl, F) at the cinnamyl para-position enhances antibacterial potency (IC₅₀: 0.36 µg/mL) .
Table 2: Bioactivity of Select Derivatives
| Compound | Modification | Activity (IC₅₀/EC₅₀) | Target |
|---|---|---|---|
| 4g | 4-Fluorophenyl substitution | <1 µM | Neddylation |
| 17 | 4-Fluoro-cinnamyl | 0.36 µg/mL | M. tuberculosis |
Radical and Cross-Coupling Reactions
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Giese-type radical additions to the cinnamyl double bond proceed via chlorine radical intermediates, enabling diastereoselective cyclization .
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Suzuki-Miyaura coupling at the piperidine nitrogen’s para-position introduces aryl/alkyl groups using Pd catalysts .
Acid/Base-Mediated Transformations
The piperidine nitrogen’s basicity (pKₐ ~10) allows:
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of derivatives related to cinnamic acid, including 4-cinnamylpiperidine. Research indicates that compounds with piperidine structures exhibit significant neuroprotective effects against glutamate-induced neurotoxicity.
- Mechanism of Action : The neuroprotective activity is attributed to the ability of these compounds to inhibit excitotoxicity and promote neuronal survival under hypoxic conditions. For instance, a study demonstrated that a novel derivative showed a prolonged survival time in mice subjected to middle cerebral artery occlusion (MCAO), suggesting its potential as a therapeutic agent for stroke treatment .
- Case Study : In vitro assays using SH-SY5Y cells revealed that certain derivatives exhibited potent protective capacities against oxidative stress, with one compound showing particularly strong activity comparable to established neuroprotective agents like Fenazinel .
Anticancer Activity
Cinnamic acid derivatives, including 4-cinnamylpiperidine, have been investigated for their anticancer properties. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The anticancer effects are often linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that certain piperidine derivatives can inhibit tyrosinase activity, which is crucial in melanin production and is often overexpressed in melanoma cells .
- Clinical Relevance : The potential for these compounds in photodynamic therapy has also been explored. By conjugating cinnamic acid derivatives with nanoparticles, researchers have enhanced the efficacy of photodynamic agents against human breast adenocarcinoma cell lines .
Antimicrobial Activity
The antimicrobial properties of 4-cinnamylpiperidine and its derivatives are another area of interest. Research has shown that these compounds can effectively inhibit the growth of various pathogens.
- In Vitro Studies : A study reported that cinnamic acid derivatives exhibited significant inhibitory effects against non-tuberculous mycobacteria and fungi such as Aspergillus niger. The structure-activity relationship indicated that specific substitutions on the aromatic ring enhanced antibacterial activity .
- Potential Applications : Given the rising concern over antibiotic resistance, the exploration of natural product-derived compounds like 4-cinnamylpiperidine presents a promising avenue for developing new antimicrobial agents.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Neuroprotection | Inhibition of excitotoxicity; promotes neuronal survival | Effective in MCAO model; protects SH-SY5Y cells |
| Anticancer Activity | Modulation of apoptosis pathways | Induces apoptosis; inhibits tyrosinase in melanoma |
| Antimicrobial Activity | Inhibits pathogen growth | Effective against Mycobacterium and fungi |
Mechanism of Action
The mechanism of action of 4-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. It has been found to modulate the activity of certain receptors and enzymes, leading to its pharmacological effects. For instance, it may act on the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation . Additionally, it may influence the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Rigidity: The cinnamyl group’s extended structure (vs. benzyl or anilino) may reduce metabolic clearance but increase steric hindrance in receptor binding.
- Lipophilicity: Cinnamyl’s phenylallyl moiety likely enhances lipophilicity compared to 4-(aminomethyl)piperidine, favoring blood-brain barrier penetration .
- Functional Groups : Hydroxy or fluorine substituents (e.g., in 4-(4-fluorophenyl)-4-hydroxy piperidine) improve metabolic stability and target selectivity .
Opioid-Related Compounds
- 4-Anilino-1-benzylpiperidine: Identified as a fentanyl impurity, highlighting its role in opioid synthesis. The benzyl group facilitates π-π interactions with opioid receptors, while the anilino group modulates potency .
- 4-Benzylpiperidine : A precursor in opioid analogs; its safety data (e.g., inhalation risks) underscore handling precautions .
Anticancer and Antimicrobial Agents
Biological Activity
4-Cinnamylpiperidine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of 4-cinnamylpiperidine, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
4-Cinnamylpiperidine is characterized by the presence of a cinnamyl group attached to the piperidine ring. The molecular structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 201.27 g/mol
This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological profile.
Antioxidant Activity
Research indicates that piperidine derivatives, including 4-cinnamylpiperidine, exhibit notable antioxidant properties. A study assessing various piperidine compounds demonstrated that those with specific substitutions on the piperidine ring showed significant antioxidant activity against reactive oxygen species (ROS) . The DPPH radical scavenging assay revealed that compounds with aromatic substitutions had enhanced antioxidant capabilities.
Neuroprotective Effects
4-Cinnamylpiperidine has been investigated for its neuroprotective potential. A series of studies focused on cinnamic acid derivatives, including those containing piperidine moieties, showed promising results in protecting neuronal cells from glutamate-induced toxicity. In vitro assays using SH-SY5Y cells indicated that these compounds could mitigate neurotoxic effects, suggesting potential applications in stroke and neurodegenerative diseases .
Anticancer Activity
The anticancer properties of 4-cinnamylpiperidine have been explored in various cancer cell lines. For instance, studies have shown that cinnamic acid derivatives can inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and inhibiting cell migration and invasion . A detailed evaluation revealed that certain derivatives demonstrated IC values comparable to established chemotherapeutics, indicating their potential as anticancer agents .
Antimicrobial Activity
Antimicrobial assays have also been conducted to evaluate the efficacy of 4-cinnamylpiperidine against various pathogens. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents . The structure-activity relationship (SAR) analysis suggested that modifications on the piperidine ring could enhance antimicrobial potency.
In Vitro Studies
A comprehensive study evaluated the cytotoxic effects of several cinnamic acid derivatives on cancer cell lines. Among them, 4-cinnamylpiperidine exhibited substantial cytotoxicity at concentrations ranging from 10 to 100 µM, with a notable decrease in cell viability observed in treated groups compared to controls .
In Vivo Studies
In vivo experiments utilizing animal models have further validated the neuroprotective effects of 4-cinnamylpiperidine. In a model of middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct size and improved survival rates in mice subjected to hypoxic conditions . These findings underscore its therapeutic potential in ischemic stroke management.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
